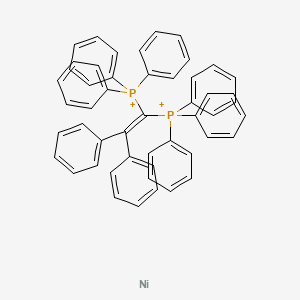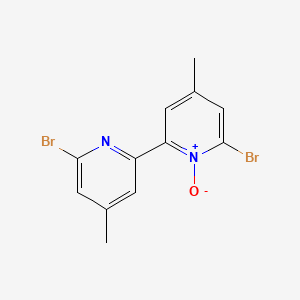
6,6'-Dibromo-4,4'-dimethyl-2,2'-bipyridine-1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,6’-Dibromo-4,4’-dimethyl-2,2’-bipyridine-1-oxide is a chemical compound known for its unique structural properties and potential applications in various scientific fields This compound is part of the bipyridine family, which is characterized by two pyridine rings connected by a single bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-Dibromo-4,4’-dimethyl-2,2’-bipyridine-1-oxide typically involves the bromination of 6,6’-dimethyl-2,2’-bipyridine. This process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired positions . The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a moderate level to prevent over-bromination.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
6,6’-Dibromo-4,4’-dimethyl-2,2’-bipyridine-1-oxide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, where it can either gain or lose electrons.
Complexation: It can form complexes with metal ions, which is particularly useful in coordination chemistry.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to various oxidized or reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
6,6’-Dibromo-4,4’-dimethyl-2,2’-bipyridine-1-oxide has several applications in scientific research:
Biology: The compound’s ability to form metal complexes makes it useful in studying metalloproteins and enzyme mechanisms.
Industry: It is used in the synthesis of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism by which 6,6’-Dibromo-4,4’-dimethyl-2,2’-bipyridine-1-oxide exerts its effects is primarily through its ability to form stable complexes with metal ions. These complexes can interact with biological molecules such as DNA and proteins, influencing their structure and function. The compound’s unique structure allows it to participate in electron transfer processes, making it a valuable tool in studying redox reactions and catalytic mechanisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,6’-Dimethyl-2,2’-bipyridine: Lacks the bromine atoms, making it less reactive in certain substitution reactions.
4,4’-Dimethoxy-2,2’-bipyridine: Contains methoxy groups instead of bromine, leading to different chemical properties and reactivity.
6,6’-Dibromo-2,2’-bipyridine: Similar in structure but lacks the methyl groups, affecting its steric and electronic properties.
Uniqueness
6,6’-Dibromo-4,4’-dimethyl-2,2’-bipyridine-1-oxide is unique due to the presence of both bromine and methyl groups, which enhance its reactivity and ability to form stable complexes with metal ions. This makes it particularly valuable in coordination chemistry and catalysis.
Eigenschaften
CAS-Nummer |
25373-74-4 |
|---|---|
Molekularformel |
C12H10Br2N2O |
Molekulargewicht |
358.03 g/mol |
IUPAC-Name |
2-bromo-6-(6-bromo-4-methylpyridin-2-yl)-4-methyl-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C12H10Br2N2O/c1-7-3-9(15-11(13)5-7)10-4-8(2)6-12(14)16(10)17/h3-6H,1-2H3 |
InChI-Schlüssel |
YCEIRXUDVMSYEF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=C1)Br)C2=[N+](C(=CC(=C2)C)Br)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


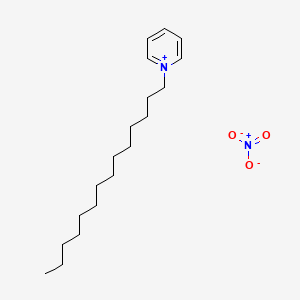
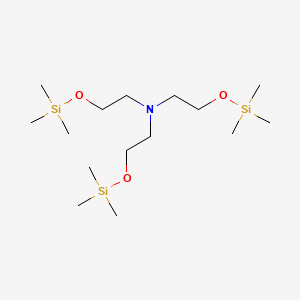
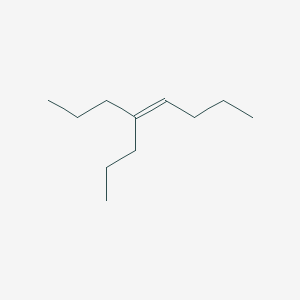
![4-methyl-N-[(2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ylidene)amino]benzenesulfonamide](/img/structure/B14704437.png)
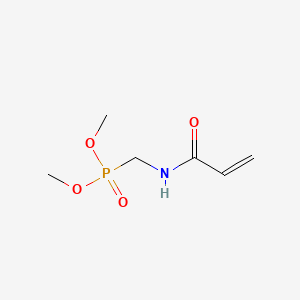
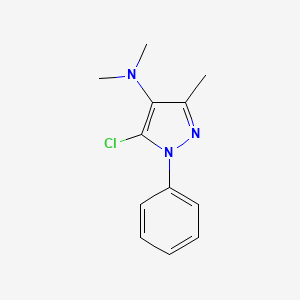
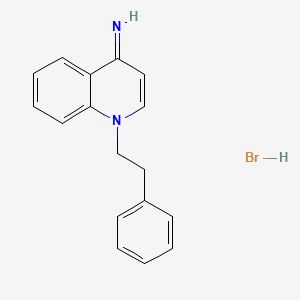
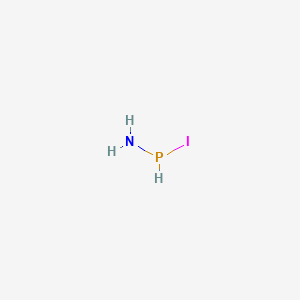
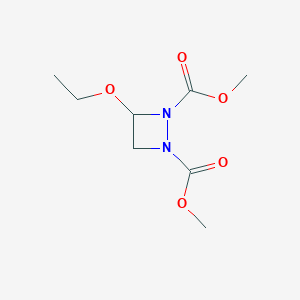

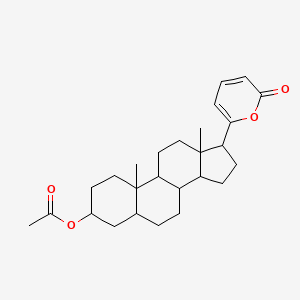
![3-Methyl-1-[2,4,6-trihydroxy-3-(3-methylbutyl)phenyl]butan-1-one](/img/structure/B14704498.png)
![3-[(1-Chloropropan-2-YL)oxy]hexane](/img/structure/B14704501.png)
